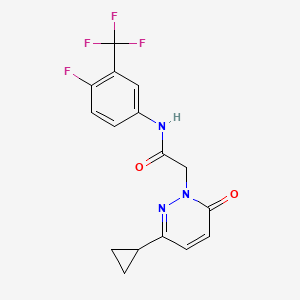

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, featuring a pyridazinone core substituted with cyclopropyl and acetamide groups.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4N3O2/c17-12-4-3-10(7-11(12)16(18,19)20)21-14(24)8-23-15(25)6-5-13(22-23)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOMBRUIJUEUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes include the condensation of cyclopropylamines with suitable pyridazine derivatives.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, including nitration, reduction, and cyclization reactions. The key steps are optimized to enhance yield and purity while maintaining cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions resulting in the formation of oxo and hydroxy derivatives.

Reduction: Reduction reactions can convert certain functional groups, leading to a variety of derivatives.

Substitution: It can undergo substitution reactions, replacing specific atoms or groups with other functional entities.

Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, or potassium permanganate for oxidation, are commonly used under controlled temperatures and pH conditions to facilitate specific reactions.

Major Products: The major products from these reactions include various derivatives, each with potentially different chemical and biological properties.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its ability to inhibit phosphodiesterase enzymes. These enzymes are crucial in regulating cyclic adenosine monophosphate (cAMP) levels, which are involved in numerous signaling pathways. Inhibition of phosphodiesterases can lead to therapeutic effects in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The unique electronic configuration provided by the trifluoromethyl group may enhance the binding affinity to cancer-related targets, making this compound a potential candidate for further development in oncology .

Neuroprotective Effects

Research indicates that pyridazinone derivatives can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a candidate for studies focused on neuroprotection and cognitive enhancement .

Synthesis and Mechanism of Action

The synthesis typically involves reactions between cyclopropyl-substituted pyridazines and acetamides under controlled conditions. The presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) facilitates the formation of the desired product with high yields .

The mechanism of action is believed to involve binding to specific enzyme active sites, leading to modulation of biochemical pathways that are critical for cellular function .

Case Study 1: Phosphodiesterase Inhibition

In a study examining the effects of various pyridazinone derivatives on phosphodiesterase activity, the compound demonstrated significant inhibition, correlating with increased cAMP levels in cellular assays . This suggests potential therapeutic applications in diseases where cAMP modulation is beneficial.

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of similar compounds revealed that certain derivatives could induce apoptosis in various cancer cell lines. The presence of the cyclopropyl group was found to enhance cytotoxicity, indicating that structural modifications can significantly impact efficacy .

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways: It may inhibit or activate specific biological pathways, leading to desired therapeutic outcomes. The exact targets depend on the derivative and its structure-activity relationship.

Comparison with Similar Compounds

Unique Features: Compared to other compounds with similar pyridazinone cores, this compound's cyclopropyl and fluoro-trifluoromethylphenyl groups impart unique steric and electronic properties.

Similar Compounds: Similar compounds include other pyridazinone derivatives like 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamides, which may share some chemical and biological activities but differ in their overall efficacy and application scope.

This compound’s specific structure and properties make it a significant subject of interest in various research and industrial fields. Anything you’d like me to further elaborate on?

Biological Activity

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure, featuring a pyridazinone core and various substituents, suggests diverse interactions with biological targets.

The molecular formula of the compound is C16H13F4N3O2, with a molecular weight of 355.293 g/mol. The presence of the cyclopropyl group contributes to its steric properties, while the trifluoromethyl and fluoro substituents may enhance its electronic characteristics, potentially influencing its biological activity.

Research indicates that this compound may act as an inhibitor of phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). Inhibition of these enzymes could lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Anticonvulsant Activity

A study exploring the anticonvulsant properties of related compounds found that modifications in the structure significantly influenced activity. The presence of specific groups, such as trifluoromethyl substitutions, was associated with enhanced efficacy in models of epilepsy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Its structural features suggest potential interactions with active sites of target enzymes, leading to modulation of biochemical pathways relevant to therapeutic applications. For instance, studies have shown that similar pyridazinone derivatives exhibit varying degrees of enzyme inhibition, correlating with their structural diversity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | Lacks trifluoromethyl group | Reduced enzyme inhibition |

| N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | Lacks pyridazinone core | Limited therapeutic potential |

| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | Similar structure but different aryl group | Variable biological activity |

Study on Phosphodiesterase Inhibition

A recent investigation into the inhibition of phosphodiesterase by related pyridazinone derivatives demonstrated that certain substitutions significantly enhanced inhibitory potency. The study utilized various assays to measure enzyme activity in vitro and in vivo, highlighting the importance of structural modifications in optimizing biological activity.

Anticonvulsant Screening

In another study focused on anticonvulsant activity, a series of compounds were synthesized and screened using maximal electroshock (MES) and pentylenetetrazole models. The results indicated that compounds with similar structural motifs to this compound exhibited significant protective effects against seizures, suggesting a promising pharmacological profile for further development .

Q & A

Basic: What synthetic routes are recommended for the preparation of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide?

Methodological Answer:

A multi-step synthesis is typically employed for such acetamide derivatives. Key steps include:

- Cyclopropane Introduction: Cyclopropane rings are often introduced via [2+1] cycloaddition reactions using carbenes or transition-metal catalysis, as seen in analogous pyridazine derivatives .

- Pyridazinone Core Formation: The 6-oxopyridazin-1(6H)-yl moiety can be synthesized through condensation of hydrazine derivatives with diketones, followed by oxidation .

- Acetamide Coupling: The final acetamide linkage is achieved via nucleophilic acyl substitution, using activated esters (e.g., NHS esters) or coupling agents like HATU/DIPEA with the aniline derivative (4-fluoro-3-(trifluoromethyl)phenylamine) .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are standard for isolating the target compound .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98% recommended) .

- Melting Point: Determine consistency with literature values (if available) to confirm crystalline integrity.

- Structural Confirmation:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify cyclopropyl protons (δ ~0.5–1.5 ppm), pyridazinone carbonyl (δ ~165–170 ppm), and trifluoromethyl signals (δ ~110–120 ppm in ¹³C) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₇H₁₄F₄N₃O₂) with <2 ppm error .

Advanced: What strategies are effective for optimizing the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

- Solubility Enhancement:

- Metabolic Stability:

- Replace metabolically labile groups (e.g., methyl with cyclopropyl) to reduce CYP450-mediated oxidation. Fluorination at specific positions (e.g., para to acetamide) can also block metabolic hotspots .

- Plasma Protein Binding (PPB):

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays:

- Meta-Analysis:

- Compare datasets across studies using standardized metrics (e.g., IC₅₀, EC₅₀) and adjust for variables like assay pH, temperature, and buffer composition .

- Structural Analogues:

- Synthesize and test derivatives with incremental modifications (e.g., cyclopropyl vs. methyl groups) to identify structure-activity relationships (SAR) driving discrepancies .

Basic: What in vitro assays are suitable for initial evaluation of this compound's biological activity?

Methodological Answer:

- Enzymatic Inhibition:

- Cytotoxicity Screening:

- Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, HeLa) with EC₅₀ determination over 72 hours .

- Solvent Controls:

- Include DMSO controls (<0.1% v/v) to rule out solvent-induced artifacts .

Advanced: How to design experiments to probe the compound's mechanism of action (MoA)?

Methodological Answer:

- Chemical Proteomics:

- Kinome-Wide Profiling:

- Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target kinase interactions .

- Crystallography:

Basic: What computational tools can predict the compound's physicochemical properties?

Methodological Answer:

- LogP and pKa Estimation:

- Use MarvinSketch or ACD/Labs to calculate logP (clogP ~2.5) and pKa (e.g., pyridazinone NH ~9.5) .

- Molecular Dynamics (MD):

- Simulate solvation free energy in explicit solvent (e.g., TIP3P water) to predict solubility trends .

- Docking Studies:

Advanced: How to address batch-to-batch variability in biological assay results?

Methodological Answer:

- Quality Control (QC) Protocols:

- Implement strict QC criteria: ≥95% purity (HPLC), ±1% NMR integration tolerance, and HRMS confirmation for each batch .

- Stability Testing:

- Monitor compound degradation under assay conditions (e.g., 37°C, pH 7.4) via LC-MS over 24–72 hours .

- Blinded Replication:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.